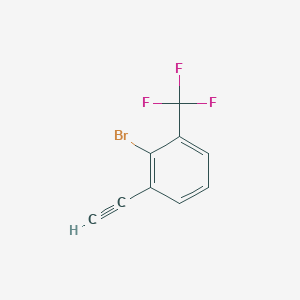

2-Bromo-3-(trifluoromethyl)phenylacetylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-(trifluoromethyl)phenylacetylene is a chemical compound with the molecular formula C9H4BrF3 It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)phenylacetylene typically involves the bromination of 1-ethynyl-3-(trifluoromethyl)benzene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Addition Reactions: Reagents such as hydrogen gas with a palladium catalyst for hydrogenation.

Major Products:

Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Addition Products: New compounds with additional functional groups attached to the ethynyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have demonstrated that related compounds with similar structures show promising anticancer properties against various human cancer cell lines. The mechanism often involves the down-regulation of critical genes associated with tumor growth, such as BRCA1, BRCA2, and TP53 .

Antimicrobial Properties:

The trifluoromethyl group has been linked to increased antibacterial activity. In studies involving various bacterial strains, compounds with this substituent have shown lower minimum inhibitory concentrations (MIC), indicating their potential as effective antimicrobial agents .

Materials Science

Synthesis of Functional Materials:

2-Bromo-3-(trifluoromethyl)phenylacetylene can serve as a precursor in the synthesis of advanced materials, including polymers and nanostructured materials. Its unique reactivity allows it to participate in cross-coupling reactions, enabling the formation of complex architectures that are crucial for developing functional materials with specific properties .

Fluorinated Polymers:

The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance. This property is particularly beneficial in applications requiring durable materials, such as coatings and membranes .

Synthetic Methodologies

Reactions Involving this compound:

This compound is often utilized in various synthetic strategies, including:

- Sonogashira Coupling: It can participate in Sonogashira reactions to form carbon-carbon bonds, leading to the synthesis of acetylenic compounds that are valuable in organic synthesis.

- Cross-Coupling Reactions: The bromine atom serves as a leaving group, facilitating cross-coupling reactions with various nucleophiles to produce substituted phenylacetylenes with diverse functionalities .

Case Studies

Wirkmechanismus

The mechanism by which 2-Bromo-3-(trifluoromethyl)phenylacetylene exerts its effects depends on the specific reactions it undergoes. The presence of the bromine, ethynyl, and trifluoromethyl groups influences its reactivity and interaction with other molecules. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties.

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-3-(trifluoromethyl)benzene

- 1-Bromo-2-(trifluoromethyl)benzene

- 3-Bromobenzotrifluoride

Comparison: 2-Bromo-3-(trifluoromethyl)phenylacetylene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other bromotrifluoromethylbenzene derivatives. This makes it a valuable compound for specific synthetic applications and research purposes.

Biologische Aktivität

2-Bromo-3-(trifluoromethyl)phenylacetylene is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with a bromine atom and a trifluoromethyl group, along with an acetylene functional group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.

Research indicates that compounds with similar structures can act as electrophilic agents, capable of forming covalent bonds with nucleophilic sites in proteins, such as cysteine residues. This mechanism is particularly relevant in inducing cellular responses like apoptosis or ferroptosis, which are critical in cancer therapy .

Biological Activities

Case Study 1: Induction of Ferroptosis

A recent study highlighted the role of similar electrophilic compounds in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The research demonstrated that compounds with alkyne functionalities could effectively induce this process in cancer cells, suggesting that this compound may exhibit similar properties .

Case Study 2: Targeting Enzymatic Pathways

Another investigation focused on the compound's interaction with glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. The study utilized chemoproteomic approaches to identify binding interactions, confirming that derivatives of phenylacetylene could selectively inhibit GPX4, leading to increased susceptibility of cancer cells to oxidative stress .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine, trifluoromethyl group | Anticancer, potential antimicrobial |

| 3-Halogenated Indoles | Halogen substitutions | Induces ferroptosis, targets GPX4 |

| Alkynylthiazoles | Alkyne functionality | Potent cytotoxicity via ferroptosis |

Eigenschaften

IUPAC Name |

2-bromo-1-ethynyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONDLBRQUJQYEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.